molecular formula C16H13NO2S B2515166 (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one CAS No. 338394-25-5

(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one

Cat. No. B2515166
CAS RN: 338394-25-5
M. Wt: 283.35
InChI Key: YJFZJVMSMWFGDC-GDNBJRDFSA-N
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Description

The compound (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one is a derivative of isobenzofuranone, which is a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry. The structure of this compound includes a 3-methylene group that is conjugated with an isobenzofuranone moiety, and it features a methylthio substituent on the phenyl ring, which can influence its electronic and steric properties.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 3-aryl-, 3-aryloxy-, and 3-arylthiomethylene-(Z)-1(3H)-isobenzofuranones involves the introduction of various substituents into the phenyl ring, which can be achieved through well-established synthetic routes such as condensation reactions .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a conjugated double bond system that extends from the phenyl ring through the methylene group to the isobenzofuranone core. This conjugation is likely to affect the electronic distribution across the molecule, as evidenced by the correlations found between 17O NMR chemical shifts and the AM1 charge density at the double bond oxygen in similar compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the substituents present on the phenyl ring. For example, the thermal and photochemical reactions of related benzylidenebenzofuran derivatives have been studied, revealing that they can undergo isomerization and cyclization reactions under certain conditions . Although the specific reactions of (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one are not detailed, similar reactivity patterns can be anticipated due to the structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one can be inferred from the properties of related compounds. The 17O NMR chemical shifts and IR stretching wavenumbers of the C=O group in the furanone moiety of similar arylidene derivatives have been shown to depend linearly on the substituent effects, which are transmitted through the conjugated system . These properties are crucial for understanding the behavior of the compound in various environments and can be used to predict its reactivity and interactions with other molecules.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study on the synthesis of isobenzofuran-1(3H)-ones demonstrated an effective, economic, and environmentally benign one-pot tandem aldol-lactonization reaction (A. D. Mola et al., 2012).
    • Another research focused on the 17O NMR chemical shifts of various 1(3H)-isobenzofuranones, including their derivatives, showing significant dependences on IR stretching wavenumber and AM1 charge density (E. Kolehmainen et al., 1998).
  • Biological and Pharmacological Applications :

    • A study synthesized a collection of 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones and screened them for cytotoxic activity against leukemia cancer cell lines, showing promising results (Angélica Faleiros da Silva Maia et al., 2016).
    • Research into the synthesis of isobenzofuran-1(3H)-one-Δ~3-acetylamines explored their anticonvulsant activities, revealing that certain isomers had significant activity (C. Jun, 2005).
  • Material Science and Chemistry :

    • Investigations into the synthesis of isobenzofuran-1(3H)-ones using ZrOCl2·8H2O showed a catalyst-driven environmentally benign process with excellent yields (J. Sangshetti et al., 2011).
    • A novel class of potential herbicides, 3-(methoxycarbonylmethylene) isobenzofuran-1-imines, was discovered, displaying strong phytotoxic effects on Arabidopsis thaliana (F. Araniti et al., 2014).

properties

IUPAC Name

3-[(3-methylsulfanylphenyl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-20-12-6-4-5-11(9-12)17-10-15-13-7-2-3-8-14(13)16(18)19-15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOWQZWMYNMGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=CC2=C3C=CC=CC3=C(O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((3-(Methylthio)phenylamino)methylene)isobenzofuran-1(3H)-one

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